

The Chemical Landscape of Tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine

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For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the chemical characteristics of this scaffold, including its physicochemical properties, synthesis, and its role as a modulator of key biological pathways.

Physicochemical Characteristics

The physicochemical properties of the tetrahydrothiazolo[5,4-c]pyridine core and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. A summary of key computed and experimental data for the parent scaffold and a representative derivative is presented below.

Table 1: Physicochemical Properties of Tetrahydrothiazolo[5,4-c]pyridine and a Key Derivative

Property	4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine	5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
CAS Number	165948-23-2	720720-96-7[1]
Molecular Formula	C6H8N2S	C8H11ClN2O2S[1]
Molecular Weight	140.21 g/mol	234.70 g/mol [1]
Topological Polar Surface Area (TPSA)	53.16 Å²[2]	53.43 Å²[1]
logP (Computed)	1.91960[2]	1.251[1]
Hydrogen Bond Donors	1	1[1]
Hydrogen Bond Acceptors	2	4[1]
Rotatable Bonds	0	1[1]
Boiling Point	367°C at 760 mmHg[2]	175°C[3]
Melting Point	Not available	199.0 to 203.0°C[3]
Solubility	Not available	Slightly soluble in aqueous acid and DMSO (with heating/sonication), very slightly soluble in methanol.[3]

Note: Some experimental data for the unsubstituted scaffold is not readily available in the literature. Computed values are provided for reference.

Table 2: Spectroscopic Data for a Representative Derivative (tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate)

Spectroscopic Data	Values
¹ H NMR (DMSO-d6)	δ 1.29 (s, 9H), 2.68 (t, 2H), 3.49 (t, 2H), 4.39 (s, 2H), 7.69 (s, 2H)
Mass Spectrum (m/z)	256 (M+1)

Source: Der Pharma Chemica, 2014, 6(5):343-351.

Synthesis of the Tetrahydrothiazolo[5,4-c]pyridine Core

A prevalent and efficient method for the synthesis of the 2-aminotetrahydrothiazolo[5,4-c]pyridine scaffold is the Gewald reaction. This multicomponent reaction offers a straightforward approach to constructing the fused heterocyclic system.

Experimental Protocol: Gewald Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Materials:

- N-Boc-4-piperidone
- Cyanamide
- Sulfur
- Morpholine
- Ethanol

Procedure:

- To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over a period of 30 minutes at room temperature.

- Heat the reaction mixture to reflux for 3 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.

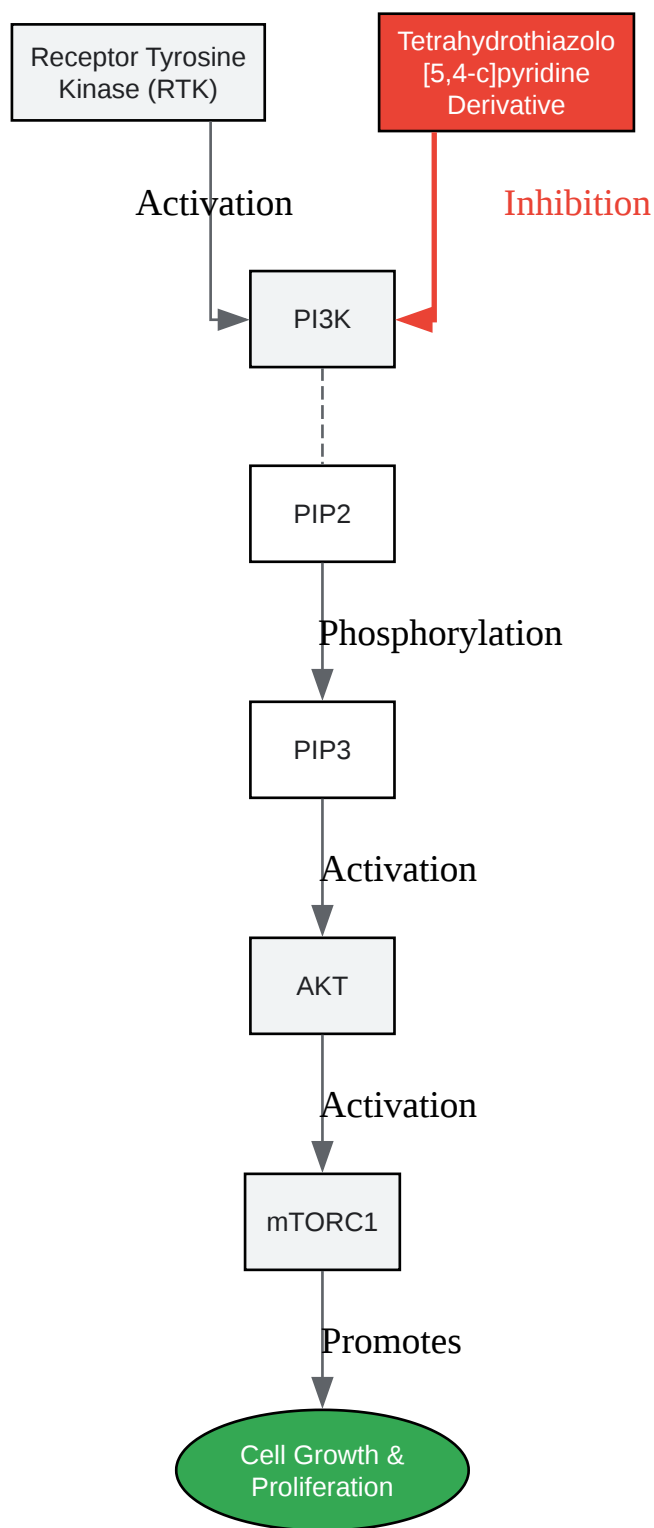
This protocol is adapted from the synthesis described in Der Pharma Chemica, 2014, 6(5):343-351.

Biological Significance and Signaling Pathways

Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have been identified as potent inhibitors of key enzymes involved in cellular signaling and disease progression, notably Phosphoinositide 3-kinase (PI3K) and Factor Xa.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^[4] Its aberrant activation is a hallmark of many cancers. Thiazolopyridine derivatives have emerged as promising inhibitors of PI3K, thereby blocking downstream signaling.

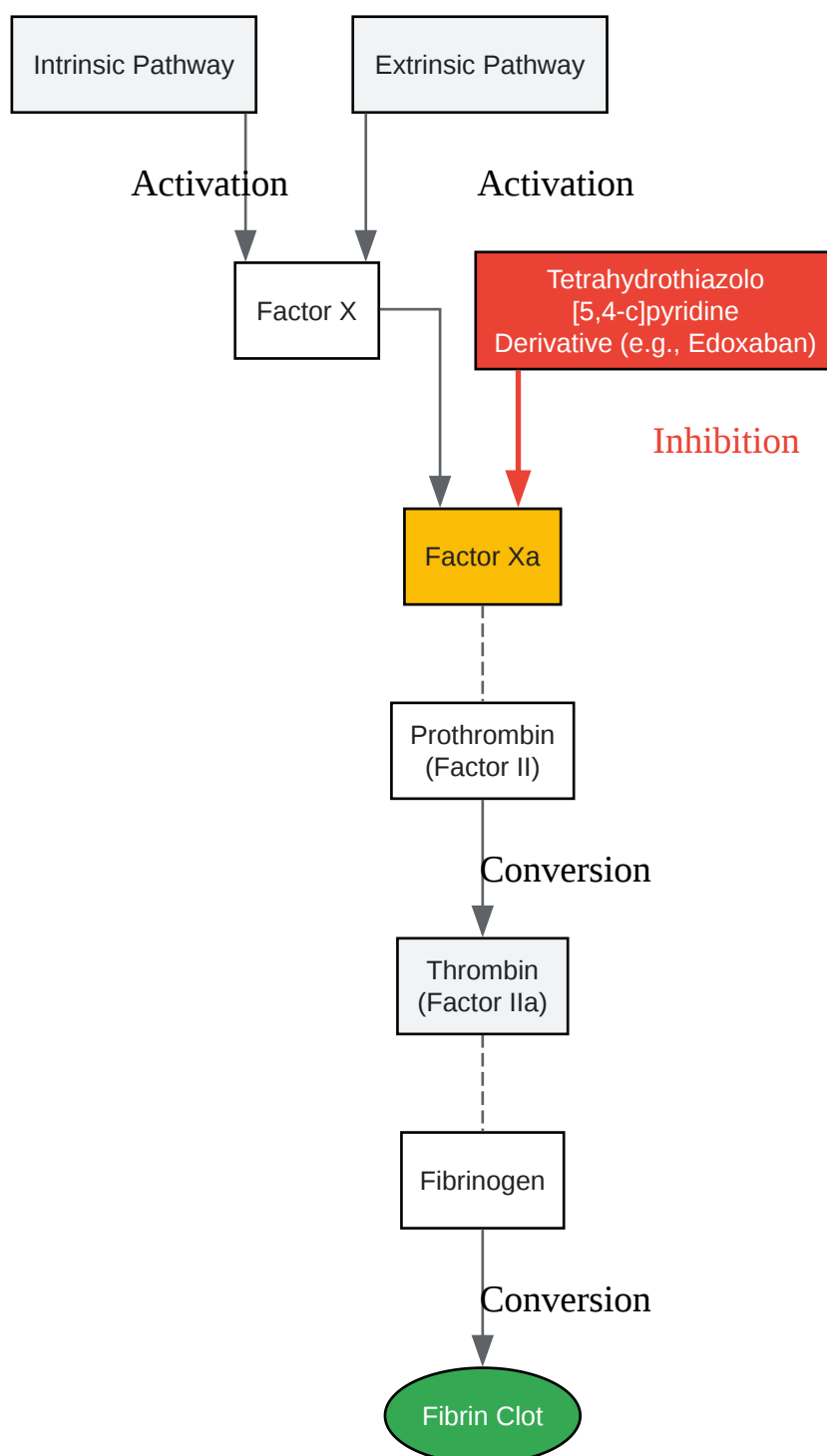


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PI3K/AKT/mTOR signaling pathway with inhibition by the scaffold.

Inhibition of Factor Xa in the Coagulation Cascade

Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.[5][6] The tetrahydrothiazolo[5,4-c]pyridine scaffold is a key component of Edoxaban, a direct oral anticoagulant that functions by inhibiting Factor Xa.

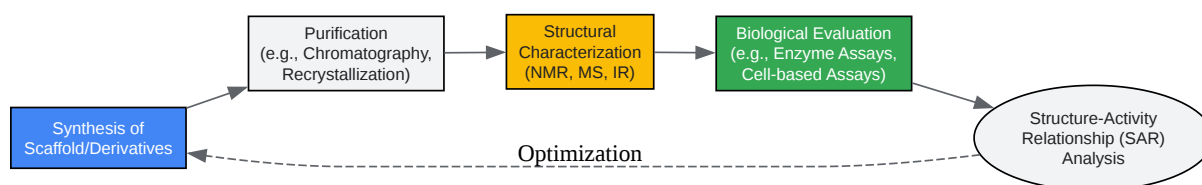


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Simplified coagulation cascade showing Factor Xa inhibition.

Experimental Workflow: Synthesis and Characterization

The development of novel derivatives based on the tetrahydrothiazolo[5,4-c]pyridine scaffold typically follows a structured experimental workflow, from synthesis to biological evaluation.



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A typical experimental workflow for scaffold development.

In conclusion, the tetrahydrothiazolo[5,4-c]pyridine scaffold represents a versatile and valuable platform in contemporary drug discovery. Its favorable chemical characteristics, coupled with well-established synthetic routes, provide a robust foundation for the design and development of novel therapeutic agents targeting a range of diseases. Further exploration of this scaffold is likely to yield new and improved drug candidates in the future.

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- To cite this document: BenchChem. [The Chemical Landscape of Tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062498#chemical-characteristics-of-the-tetrahydrothiazolo-5-4-c-pyridine-scaffold]

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